Serabelisib

Catalog No.
S548404
CAS No.
1268454-23-4
M.F
C19H17N5O3
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serabelisib

CAS Number

1268454-23-4

Product Name

Serabelisib

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

Solubility

Soluble in DMSO, not in water

Synonyms

INK1117; INK-1117; INK 1117; MLN1117; MLN 1117; MLN-1117; TAK-117; TAK 117; TAK117; Serabelisib

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

Description

The exact mass of the compound Serabelisib is 363.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Serabelisib is a small molecule compound primarily recognized for its role as a selective inhibitor of the phosphoinositide 3-kinase alpha isoform. It is also known by other names, including MLN1117 and TAK-117. The compound has the chemical formula C19H17N5O3C_{19}H_{17}N_{5}O_{3} and a molecular weight of approximately 363.377 g/mol. Its structure features a benzoxazole moiety linked to an imidazopyridine, which contributes to its biological activity against various cancer types, particularly those harboring mutations in the PIK3CA gene .

Serabelisib's mechanism of action hinges on its ability to target PI3K delta and gamma isoforms. By binding to the ATP-binding pocket of these enzymes, Serabelisib competitively inhibits ATP from binding. ATP is essential for PI3K's activity, as it phosphorylates downstream signaling molecules that regulate cell growth, proliferation, and survival. Consequently, Serabelisib disrupts this signaling pathway, potentially leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Inhibiting PI3K pathway in Cancer

Studies have shown that Serabelisib can inhibit the PI3K pathway by targeting specific enzymes within the pathway, most notably PI3Kα []. This disrupts the signaling cascade downstream, leading to the suppression of cell growth and proliferation in cancer cells []. This makes Serabelisib a promising candidate for treating various cancers where the PI3K pathway is dysregulated.

Preclinical Studies and Cancer Models

Serabelisib has been evaluated in preclinical studies using various cancer cell lines and animal models. These studies have shown antitumor activity against different cancers, including breast cancer, endometrial cancer, and head and neck cancers [, ]. The results from these preclinical studies provided the rationale for further clinical trials to assess Serabelisib's efficacy in human cancer patients.

Involved include:

  • Phosphorylation Inhibition: Serabelisib competes with ATP for binding at the active site of the phosphoinositide 3-kinase enzyme, preventing the phosphorylation of inositol lipids.
  • Signal Transduction Disruption: The inhibition leads to reduced activation of the Akt pathway, which is vital for cell growth and metabolism .

Serabelisib exhibits significant anti-cancer properties by targeting cancer cells with PIK3CA mutations. Preclinical studies have demonstrated that it can induce apoptosis in various tumor types, including breast cancer and other solid tumors. The compound's selectivity for the alpha isoform allows for a more targeted therapeutic approach, minimizing effects on other kinases and reducing potential side effects associated with broader-spectrum inhibitors .

The synthesis of Serabelisib involves several key steps:

  • Formation of Benzoxazole: The initial step typically includes the condensation of appropriate phenolic and carbonyl precursors to form the benzoxazole ring.
  • Imidazopyridine Construction: Subsequent reactions are performed to construct the imidazopyridine moiety, often involving cyclization reactions.
  • Final Coupling: The final step involves coupling the two moieties to yield Serabelisib in its active form.

These synthetic routes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards for clinical use .

Serabelisib is primarily being investigated for its potential use in cancer therapy, particularly in treating tumors with PIK3CA mutations. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types, including:

  • Breast cancer
  • Colorectal cancer
  • Endometrial cancer

The drug's ability to selectively inhibit a critical pathway in cancer cell survival makes it a promising candidate for targeted therapies in oncology .

Serabelisib's interactions with other drugs and biological systems are crucial for understanding its pharmacokinetics and potential side effects. Key findings from interaction studies include:

  • Drug Metabolism: Serabelisib does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower risk of drug-drug interactions.
  • Combination Therapies: Studies are exploring its effectiveness in combination with other therapies, including immune checkpoint inhibitors and other targeted agents, to enhance therapeutic outcomes against resistant tumors .

Several compounds share similarities with Serabelisib regarding their mechanism of action or chemical structure. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
IdelalisibSelective inhibitor of phosphoinositide 3-kinase deltaPrimarily used in hematological malignancies
BuparlisibBroad-spectrum phosphoinositide 3-kinase inhibitorTargets multiple isoforms
PictilisibDual inhibitor of phosphoinositide 3-kinase and mTORCombines two mechanisms for enhanced efficacy
DactolisibInhibitor targeting both phosphoinositide 3-kinase and mTOR pathwaysFocuses on dual inhibition

Uniqueness of Serabelisib: Unlike these compounds, Serabelisib specifically targets only the alpha isoform of phosphoinositide 3-kinase, potentially leading to fewer side effects while maintaining efficacy against tumors with specific genetic backgrounds .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

363.13313942 g/mol

Monoisotopic Mass

363.13313942 g/mol

Heavy Atom Count

27

Appearance

Brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43J9Q56T3W

Wikipedia

Serabelisib

Dates

Modify: 2023-08-15
1: Yea SS, So L, Mallya S, Lee J, Rajasekaran K, Malarkannan S, Fruman DA. Effects of novel isoform-selective phosphoinositide 3-kinase inhibitors on natural killer cell function. PLoS One. 2014 Jun 10;9(6):e99486. doi: 10.1371/journal.pone.0099486. eCollection 2014. PubMed PMID: 24915189; PubMed Central PMCID: PMC4051752.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharski JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2013 Feb 22;288(8):5718-31. doi: 10.1074/jbc.M112.379446. Epub 2012 Dec 28. PubMed PMID: 23275335; PubMed Central PMCID: PMC3581375.

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